2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid
Description
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid (CAS 716361-56-7) is a benzoic acid derivative featuring a chloro substituent at position 2 and a [(trifluoromethyl)sulfonyl]amino group at position 4 .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO4S/c9-6-3-4(1-2-5(6)7(14)15)13-18(16,17)8(10,11)12/h1-3,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSWWRKMGOYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Aromatic Amination and Sulfonylation
Starting Material: 2-chloro-4-aminobenzoic acid or its derivatives.
Step 1: Introduction of the Trifluoromethylsulfonyl Group
The amino group at the 4-position is reacted with trifluoromethanesulfonyl chloride (triflyl chloride) under controlled conditions to form the trifluoromethylsulfonylamino substituent. This reaction typically proceeds in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at low temperatures to avoid overreaction.
Step 2: Purification
The product is isolated by aqueous workup and purified by recrystallization or chromatography to obtain the target acid with high purity.
Alternative Route via Halogenated Benzoic Acid Derivatives
Starting Material: 2-chloro-4-nitrobenzoic acid.
Step 1: Reduction of Nitro Group
The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl).
Step 2: Sulfonylation
The resulting 2-chloro-4-aminobenzoic acid is then sulfonylated with triflyl chloride as described above.
This two-step sequence allows for the introduction of the trifluoromethylsulfonylamino group with regioselectivity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amination (if starting from nitro) | Catalytic hydrogenation (H2, Pd/C) or chemical reduction | Mild conditions to preserve carboxylic acid |
| Sulfonylation | Triflyl chloride, base (e.g., Et3N), DCM solvent, 0-5°C | Low temperature to control reaction rate |
| Workup | Aqueous quench, extraction, drying | Removal of excess reagents and byproducts |
| Purification | Recrystallization or column chromatography | Ensures high purity of final acid |
Related Synthetic Insights from Patents and Research
A patent (CN103113219A) describes synthesis of related 2-chloro-4-trifluoromethylbenzoic acid derivatives by reaction of chlorinated aromatic esters with trifluoromethyl-containing reagents, followed by hydrolysis and oxidation steps to yield carboxylic acids. Although focused on trifluoromethyl rather than trifluoromethylsulfonyl groups, the methodology informs the handling of fluorinated substituents on chlorinated benzoic acid cores.
The trifluoromethylsulfonylamino group is introduced by sulfonylation of aromatic amines with triflyl chloride, a well-established reaction in fluorine chemistry, requiring anhydrous and inert conditions to avoid hydrolysis of the sulfonyl chloride.
Comparative Table of Preparation Routes
| Route | Starting Material | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Sulfonylation of 2-chloro-4-aminobenzoic acid | 2-chloro-4-aminobenzoic acid | Sulfonylation with triflyl chloride | Straightforward, high regioselectivity | Requires availability of amino acid |
| Reduction of 2-chloro-4-nitrobenzoic acid + sulfonylation | 2-chloro-4-nitrobenzoic acid | Reduction to amine, then sulfonylation | Uses commercially available nitro acid | Additional reduction step needed |
| Ester intermediate route (from patent CN103113219A) | Chlorinated aromatic esters | Nucleophilic substitution, hydrolysis, oxidation | Potential for scale-up | Complex multi-step process |
Research Findings and Industrial Relevance
The trifluoromethylsulfonylamino substituent significantly enhances the compound’s chemical stability and biological activity, making the preparation method's efficiency critical for industrial applications.
Purity and yield optimization focus on controlling moisture and temperature during sulfonylation to prevent hydrolysis of triflyl chloride and side reactions.
The compound serves as a key intermediate in agrochemical synthesis, notably in herbicide development, requiring scalable and reproducible preparation methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with related compounds:
Research Findings and Gaps
- Herbicidal Potential: The main compound’s trifluoromethyl and sulfonamide groups suggest herbicidal activity, but its exact mode of action requires further study. Comparative assays with acifluorfen and sulfonylureas could clarify its efficacy .
- Structure-Activity Relationships (SAR): Substitution at position 4 (e.g., phenoxy in acifluorfen vs. sulfonamide in the main compound) significantly alters target selectivity. The chloro group at position 2 is conserved across multiple herbicides, indicating its role in binding or stability .
Biological Activity
Introduction
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, synthesizing methods, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : 295.64 g/mol
- CAS Number : 58727963
Structure
The compound features a chloro group, a trifluoromethyl sulfonyl amino group, and a benzoic acid moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration in microbial cells.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. A related compound demonstrated IC values comparable to established chemotherapeutics like doxorubicin against several cancer cell lines, including MCF-7 and A549 .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.16 | MCF-7 |
| 5-Fluorouracil | 5.85 | Various |
Anti-inflammatory Activity
In vitro studies on similar sulfonamide derivatives have indicated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could exhibit similar mechanisms.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds with higher lipophilicity showed enhanced activity against Gram-positive bacteria .
Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of similar compounds. The study demonstrated significant cytotoxicity against MCF-7 cells with IC values under 10 µM for several derivatives, suggesting that modifications to the benzoic acid structure could yield potent anticancer agents .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Chlorobenzoic acid derivatives.
- Reagents : Trifluoromethyl sulfonyl chloride and appropriate bases.
- Conditions : Reactions are often conducted under controlled temperatures to optimize yields.
The synthesis pathway involves nucleophilic substitution reactions where the amino group replaces a leaving group in the chlorobenzoate framework.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
